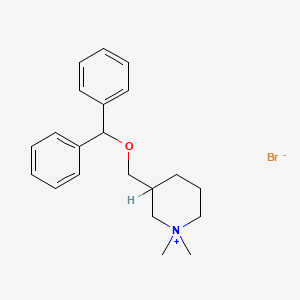

3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide

Beschreibung

3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide is a quaternary ammonium compound characterized by a piperidinium core substituted with a diphenylmethoxymethyl group at the 3-position and two methyl groups at the 1- and 1′-positions. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the bulky diphenylmethoxymethyl substituent, which may influence its solubility and membrane permeability.

For instance, Sepantronium bromide (YM-155), which shares a diphenylmethoxymethyl moiety, exhibits potent anticancer activity by inhibiting survivin expression . Similarly, autonomic ganglion-blocking agents like SC-1950 () highlight the pharmacological versatility of piperidinium bromides.

Eigenschaften

CAS-Nummer |

102207-29-4 |

|---|---|

Molekularformel |

C21H28BrNO |

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

3-(benzhydryloxymethyl)-1,1-dimethylpiperidin-1-ium;bromide |

InChI |

InChI=1S/C21H28NO.BrH/c1-22(2)15-9-10-18(16-22)17-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21H,9-10,15-17H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

UXBXQFIZGAOVFH-UHFFFAOYSA-M |

Kanonische SMILES |

C[N+]1(CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide typically involves the reaction of 1,1-dimethylpiperidinium with diphenylmethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to yield the bromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as different quaternary ammonium salts.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Hydrolysis: Products include the corresponding alcohol and piperidinium derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.

Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

However, Sepantronium’s additional nitrogen and oxygen atoms enable survivin inhibition, a mechanism absent in the target compound . SC-1950’s diethyl and dimethyl substituents optimize its ganglion-blocking efficacy, demonstrating how alkyl chain length modulates receptor interaction .

Physicochemical Properties :

- Bis-piperidinium salts like [C₃Mpip₂]₂Br () exhibit high thermal stability and ionic conductivity, making them suitable for materials science applications. In contrast, the target compound’s asymmetric structure may limit its utility in ionic liquids .

Mechanistic Divergence :

- Fenpiverinium bromide () acts as an anticholinergic agent due to its carbamoyl-diphenylpropyl chain, whereas the target compound’s methoxymethyl group may favor different receptor interactions .

Solubility and Stability

- Sepantronium bromide is sparingly soluble in aqueous media but exhibits high tumor tissue distribution (80% inhibition in PC-3 xenografts) . The target compound’s solubility profile is likely similar due to shared lipophilic substituents.

- Ionic derivatives like [C₈Mpip₂]₂Br () demonstrate tunable solubility in organic solvents, a trait less relevant to the target compound’s pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.